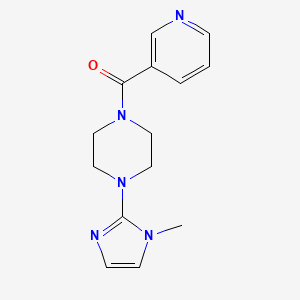

1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)12-3-2-4-15-11-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOORWXINNGFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

Coupling Reactions: The imidazole and piperazine rings are then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole and piperazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

Studies have highlighted the antiviral potential of imidazole derivatives against viruses such as the Tobacco Mosaic Virus (TMV). The structural features of these compounds allow them to bind effectively to viral RNA, inhibiting replication . This highlights the relevance of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine in developing antiviral agents.

Cancer Research

The compound's structural properties suggest potential applications in cancer treatment. Imidazole-containing compounds have been explored for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest . Further research is needed to establish specific mechanisms and efficacy.

Material Science

Synthesis of Functional Materials

The compound can be utilized in synthesizing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology . The incorporation of imidazole and pyridine moieties enhances the stability and reactivity of these materials.

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their role in developing nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of interest .

Environmental Applications

Biodegradation Studies

Research into the biodegradability of N-heterocyclic compounds has shown that structures similar to 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine can influence environmental fate. Understanding how these compounds degrade can help in assessing their ecological impact and developing strategies for remediation .

Pollution Control

The compound's potential as an adsorbent for pollutants has been explored, particularly in wastewater treatment processes. Its functional groups can interact with various contaminants, facilitating their removal from water sources .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where the compound binds to a different site on the enzyme, inducing a conformational change that affects its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Piperazine derivatives are widely studied for their versatility in drug design. Below is a comparative analysis of structurally related compounds, focusing on substitutions, synthetic strategies, and biological implications.

Substituent Effects on Piperazine Core

Key Observations:

- Electron-Withdrawing Groups: Fluorine (e.g., 3-fluorobenzoyl in ) or chlorine (e.g., ) at position 1 enhances lipophilicity and may improve blood-brain barrier penetration.

- Aromatic vs. Aliphatic Substituents: The target compound’s 1-methylimidazole group offers steric and electronic modulation distinct from benzyl or halophenyl groups in analogues.

- Synthetic Yields: Microwave irradiation (e.g., 70–78% yields in ) is a common strategy for piperazine functionalization, suggesting applicability for the target compound’s synthesis.

Physicochemical Properties

While specific data for the target compound is unavailable, trends from analogues suggest:

Biological Activity

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 246.28 g/mol. Its structure features a piperazine ring substituted with an imidazole and a pyridine moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that imidazole and pyridine derivatives exhibit significant anticancer properties. A study highlighted the potential of similar compounds in inducing apoptosis in cancer cells, particularly in hypopharyngeal tumor models. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

Compounds containing imidazole and pyridine rings have been shown to possess broad-spectrum antimicrobial activity. The biological activity profile includes effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .

Neuropharmacological Effects

The imidazopyridine scaffold has been associated with neuropharmacological effects, including anticonvulsant and analgesic activities. These effects are believed to stem from interactions with neurotransmitter receptors, particularly GABAergic and glutamatergic systems. Studies have demonstrated that such compounds can modulate synaptic transmission, providing therapeutic benefits in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine core and substituents on the imidazole and pyridine rings can significantly influence potency and selectivity. For instance, variations in the carbonyl group or the introduction of additional functional groups have been shown to enhance receptor binding affinity and improve pharmacokinetic profiles .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of a related imidazopyridine derivative against various cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like bleomycin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth with MIC values as low as 10 µg/mL, suggesting their potential as novel antimicrobial agents .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)-4-(pyridine-3-carbonyl)piperazine, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Hydrazine derivatives react with β-diketones or aldehydes under controlled pH and temperature .

- Piperazine coupling : Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) link the imidazole and pyridine moieties. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility, with yields optimized at 60–80°C .

- Pyridine-3-carbonyl introduction : Acylation via Schotten-Baumann conditions using pyridine-3-carbonyl chloride and a base (e.g., triethylamine) .

Q. Key optimization parameters :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies substituent positions (e.g., imidazole C2-H at δ 7.2–7.5 ppm; pyridine carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 326.1612 for C₁₇H₁₉N₅O) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and imidazole/pyridine ring vibrations .

- HPLC-Purity Analysis : Reverse-phase C18 columns (ACN:H₂O gradient) achieve >95% purity, critical for pharmacological assays .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock/Vina) : Simulates interactions with receptors (e.g., serotonin 5-HT₆ or dopamine D₂). Protonated piperazine nitrogen atoms form salt bridges with aspartate residues in binding pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor selectivity) be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-LSD for 5-HT₂A) with functional assays (cAMP accumulation) .

- Receptor Panels : Screen against 50+ GPCRs/kinases to identify off-target effects .

- Metabolic Stability Tests : Liver microsome assays (human/rat) rule out false negatives from rapid degradation .

Example : Discrepancies in D₂ receptor affinity (IC₅₀ 10 nM vs. 100 nM) may stem from buffer pH affecting piperazine protonation .

Q. What strategies improve selectivity for imidazole-containing receptors over structurally similar targets?

- Substituent Engineering : Introduce bulky groups (e.g., methyl on imidazole) to sterically block off-target binding .

- pH-Sensitive Prodrugs : Mask the piperazine amine with acetyl groups, releasing the active form only in acidic environments (e.g., tumor tissues) .

- Fragment-Based Design : Optimize pyridine carbonyl orientation using X-ray crystallography of target-ligand complexes .

Q. How can reaction byproducts (e.g., N-alkylated impurities) be minimized during synthesis?

- Temperature Control : Maintain ≤80°C during acylation to prevent over-alkylation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on piperazine to block unwanted nucleophilic sites .

- Purification Techniques : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC removes impurities with >90% recovery .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Q. How do solvent polarity and counterion choice affect crystallization and stability?

- Polar Solvents (DMF/H₂O) : Yield needle-like crystals suitable for X-ray diffraction; ethanol/water mixtures improve polymorph control .

- Counterions (HCl vs. citrate) : HCl salts enhance aqueous solubility (≥50 mg/mL), while citrate improves thermal stability (decomposition >200°C) .

- Lyophilization : Freeze-drying from tert-butanol preserves stability during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.